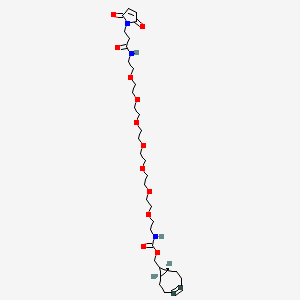
BCN-endo-PEG7-maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-endo-PEG7-maleimide is a compound that serves as an Antibody-Drug Conjugate (ADC) linkerThis compound is particularly significant in the realm of click chemistry, where endo-BCN can react with azide-containing molecules to form stable triazoles without the need for catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-endo-PEG7-maleimide is synthesized through a series of chemical reactions that involve the incorporation of PEG units and the endo-BCN ligand. The synthesis typically involves the following steps:
Maleimide Functionalization: The addition of a maleimide group to the PEGylated BCN ligand.
The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the reactions. The final product is purified through techniques such as chromatography to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BCN-endo-PEG7-maleimide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: Reacts with azide-containing molecules to form stable triazoles.
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Azide-containing Molecules: Used in click chemistry reactions.
Thiol-containing Molecules: Used in substitution reactions with the maleimide group.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Thioether Bonds: Formed from substitution reactions with thiol groups
Scientific Research Applications
BCN-endo-PEG7-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules such as proteins and peptides.
Medicine: Employed in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Utilized in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of BCN-endo-PEG7-maleimide involves its ability to form stable covalent bonds with specific molecular targets. The endo-BCN ligand reacts with azide-containing molecules to form triazoles, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the compound to modify the properties of biomolecules, making it useful for various applications .
Comparison with Similar Compounds
Similar Compounds
BCN-exo-PEG7-maleimide: Similar structure but with an exo-BCN ligand.
BCN-endo-PEG3-maleimide: Contains fewer PEG units.
BCN-PEG7-maleimide: Lacks the endo-BCN ligand .
Uniqueness
BCN-endo-PEG7-maleimide is unique due to its combination of seven PEG units and the endo-BCN ligand, which provides enhanced solubility and stability in various chemical reactions. This makes it particularly effective in click chemistry and bioconjugation applications .
Properties
Molecular Formula |
C34H53N3O12 |
|---|---|
Molecular Weight |
695.8 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C34H53N3O12/c38-31(9-12-37-32(39)7-8-33(37)40)35-10-13-42-15-17-44-19-21-46-23-25-48-26-24-47-22-20-45-18-16-43-14-11-36-34(41)49-27-30-28-5-3-1-2-4-6-29(28)30/h7-8,28-30H,3-6,9-27H2,(H,35,38)(H,36,41)/t28-,29+,30? |
InChI Key |
KLGLXRNSORBLCE-BWMKXQIXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















